molecular formula C26H24N2O10 B037787 4-Deacetyl-4-O-isobutyrylkinamycin C CAS No. 120901-49-7

4-Deacetyl-4-O-isobutyrylkinamycin C

Cat. No.: B037787
CAS No.: 120901-49-7
M. Wt: 524.5 g/mol
InChI Key: AXAYEQMDEPTHTO-SJIZWNSKSA-N
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Description

Scientific Research Applications

4-Deacetyl-4-O-isobutyrylkinamycin C has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity of diazofluorene derivatives.

    Biology: The compound is studied for its antimicrobial properties and its ability to inhibit the growth of various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its antiproliferative effects.

    Industry: It is used in the development of new antibiotics and other pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Deacetyl-4-O-isobutyrylkinamycin C involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the diazofluorene core and subsequent functionalization to introduce the isobutyryl and deacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Streptomyces or Salinispora. These microorganisms are cultured under controlled conditions to maximize the yield of the desired compound. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

4-Deacetyl-4-O-isobutyrylkinamycin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted diazofluorene compounds .

Mechanism of Action

The mechanism of action of 4-Deacetyl-4-O-isobutyrylkinamycin C involves the formation of reactive intermediates, such as ortho-quinone methides or free radicals, which can interact with cellular components. These intermediates can cause DNA damage, leading to cell death. The compound targets various molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Deacetyl-4-O-isobutyrylkinamycin C is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form reactive intermediates and its potent antiproliferative effects make it a valuable compound for scientific research .

Properties

IUPAC Name

[(1S,3S,4R)-1,2-diacetyloxy-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O10/c1-10(2)25(34)38-23-19-17(22(36-11(3)29)24(26(23,5)35)37-12(4)30)16-18(28(19)9-27)21(33)15-13(20(16)32)7-6-8-14(15)31/h6-8,10,22-24,31,35H,1-5H3/t22-,23+,24?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAYEQMDEPTHTO-SJIZWNSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1C2=C(C(C(C1(C)O)OC(=O)C)OC(=O)C)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@@H]1C2=C([C@@H](C([C@@]1(C)O)OC(=O)C)OC(=O)C)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923592
Record name 1,2-Bis(acetyloxy)-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120901-49-7
Record name 4-Deacetyl-4-O-isobutyrylkinamycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120901497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(acetyloxy)-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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